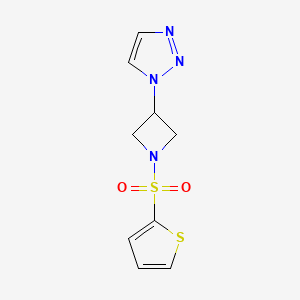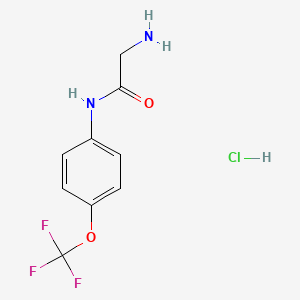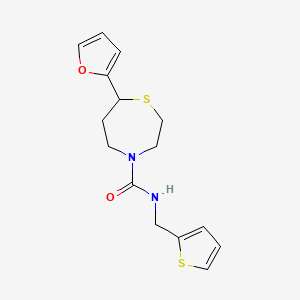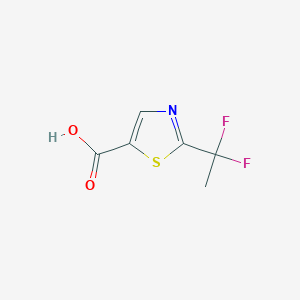
1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with imines promoted by acetic anhydride at an elevated temperature . The result of cyclization, involving a methylene group adjacent to an acid moiety, can lead to the formation of medicinally important 3-amino-2-azetidinones .Molecular Structure Analysis
The molecular structure of these compounds can vary greatly depending on the specific substituents present. The presence of different functional groups can significantly influence the properties and reactivity of the molecule.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often influenced by the specific functional groups present . For example, replacing an alcohol residue with hexafluoroisopropyl in the same substrate can make another methylene group (adjacent to the ester moiety) more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific molecular structure . Factors such as the size and nature of the functional groups present can have a significant impact on these properties.Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has demonstrated that derivatives of 1,2,3-triazole, including compounds structurally related to "1-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole", exhibit significant antibacterial and antifungal activities. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results in combating these microorganisms (Genin et al., 2000; Battula et al., 2016).
Antitubercular and Anticancer Potential
Novel azetidinone derivatives, including the triazole ring, have been explored for their antitubercular properties. These compounds have been synthesized and evaluated for activity against Mycobacterium tuberculosis, showing efficacy in inhibiting the bacterial growth (Thomas et al., 2014). Additionally, studies have indicated the potential of sulfur heterocyclic compounds, containing 1,2,3-triazole and pyridine moieties, as anticancer agents, particularly as inhibitors of human topoisomerase IIα, an enzyme involved in DNA replication (Murugavel et al., 2019).
Anticonvulsant Effects
Compounds derived from 1,2,3-triazole have been investigated for their anticonvulsant activities. Some derivatives showed protective effects in animal models against seizures, suggesting their potential as anticonvulsant medications (Küçükgüzel et al., 2004).
Pharmacokinetic and Toxicological Properties
Studies also focus on the pharmacokinetic and toxicological properties of these compounds to ensure their safety and effectiveness as potential therapeutic agents. For example, the antidepressant properties of 3-substituted thietane-1,1-dioxides have been evaluated, alongside predictions of low toxicity risks and satisfactory pharmacokinetic characteristics, highlighting the importance of comprehensive evaluations in drug development (Klen et al., 2017).
Mécanisme D'action
Mode of Action
Similar compounds have been shown to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle during cell division and leads to cell death .
Biochemical Pathways
The compound may affect the cell cycle, specifically the mitosis phase. By inhibiting tubulin polymerization, it could prevent the formation of the mitotic spindle, which is necessary for chromosome separation .
Result of Action
The potential result of the compound’s action could be the inhibition of cell division, leading to cell death. This could make the compound useful in treating diseases characterized by rapid cell division, such as cancer .
Propriétés
IUPAC Name |
1-(1-thiophen-2-ylsulfonylazetidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S2/c14-17(15,9-2-1-5-16-9)12-6-8(7-12)13-4-3-10-11-13/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAYIFWGSVOBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2971840.png)
![9-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971842.png)
![7-Fluoro-2-methyl-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2971844.png)


![4-(4-methoxybenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971847.png)
![Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2971848.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)
![N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2971853.png)




![Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate](/img/structure/B2971863.png)